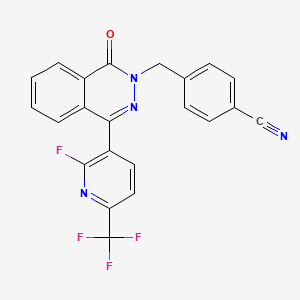

Hbv-IN-43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H12F4N4O |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

4-[[4-[2-fluoro-6-(trifluoromethyl)-3-pyridinyl]-1-oxophthalazin-2-yl]methyl]benzonitrile |

InChI |

InChI=1S/C22H12F4N4O/c23-20-17(9-10-18(28-20)22(24,25)26)19-15-3-1-2-4-16(15)21(31)30(29-19)12-14-7-5-13(11-27)6-8-14/h1-10H,12H2 |

InChI Key |

HXGVIZXINKCDJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=C(N=C(C=C4)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Heteroaryldihydropyrimidine (HAP) Analogs Against Hepatitis B Virus (HBV)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Hbv-IN-43" is not documented in publicly available scientific literature. This guide provides an in-depth analysis of the mechanism of action for Heteroaryldihydropyrimidines (HAPs), a major class of HBV capsid assembly modulators (CAMs) to which a compound like "this compound" may belong. HAPs represent a promising therapeutic strategy against chronic hepatitis B.

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue, with millions at risk of developing severe liver diseases.[1][2] A critical target for novel antiviral therapies is the viral capsid, which is essential for multiple stages of the HBV replication cycle.[3][4] Heteroaryldihydropyrimidines (HAPs) are potent, non-nucleoside inhibitors that function as Core protein Allosteric Modulators (CpAMs).[3] They bind to the HBV core protein (Cp), inducing conformational changes that accelerate and misdirect capsid assembly. This leads to the formation of non-functional, aberrant capsids, effectively disrupting the viral life cycle and inhibiting the production of new infectious virions. This document details the core mechanism, quantitative efficacy, and key experimental protocols for characterizing HAP-class compounds.

The HBV Life Cycle and the Role of the Capsid

The HBV life cycle involves the formation of an icosahedral capsid composed of 120 core protein dimers. This structure is not merely a protective shell for the viral genome; it is a dynamic container crucial for reverse transcription, intracellular trafficking, and packaging of the pregenomic RNA (pgRNA). Disrupting the precise and timely assembly of this capsid is a key therapeutic strategy.

Core Mechanism of Action: Capsid Assembly Modulation

HAPs function by directly binding to the HBV core protein (Cp), specifically at a hydrophobic pocket located at the interface between two Cp dimers. This binding is allosteric and triggers a cascade of events that disrupts the normal assembly pathway.

Key Mechanistic Steps:

-

Binding to Core Protein Dimers: HAPs bind to a conserved pocket at the dimer-dimer interface, a site critical for the protein-protein interactions that drive capsid formation.

-

Allosteric Activation: The binding of a HAP molecule induces a conformational change in the Cp dimer, effectively "activating" it for assembly.

-

Accelerated and Aberrant Assembly: This activation dramatically increases the rate and extent of Cp assembly. However, this rapid assembly process is misdirected. Instead of forming stable, icosahedral T=4 capsids, HAP-bound Cp dimers assemble into non-capsid polymers and morphologically incorrect structures.

-

Depletion of Functional Capsids: This misassembly process sequesters Cp dimers into non-functional aggregates, depleting the pool of available protein for correct virion formation. This prevents the crucial steps of pgRNA encapsidation and reverse transcription.

-

Destabilization of Existing Capsids: Certain HAP compounds have also been shown to destabilize pre-formed, metastable capsids, further reducing the number of replication-competent viral particles.

Quantitative Data: Antiviral Activity

The antiviral potency of HAP compounds is typically evaluated in HBV-producing cell lines, such as HepG2.2.15 or HepAD38. The 50% effective concentration (EC₅₀) for inhibition of HBV DNA replication and the 50% cytotoxic concentration (CC₅₀) are determined to calculate the selectivity index (SI = CC₅₀/EC₅₀).

| Compound | Class | EC₅₀ (HBV DNA Reduction) | CC₅₀ | Selectivity Index (SI) | Reference |

| GLS4 | HAP | ~1.0 nM - 12 nM | > 10 µM | > 1,000 | |

| 6a-25 | HAP | 24 nM | > 100 µM | > 4167 | |

| HAP_R01 | HAP | Not specified | Not specified | Not specified | |

| HAP18 | HAP | Not specified | Not specified | Not specified | |

| Lamivudine | NUC | 90 nM | > 100 µM | > 1111 | |

| Table 1: In Vitro Antiviral Activity of Representative HAP Compounds. EC₅₀ and CC₅₀ values can vary based on the cell line and assay conditions. |

Experimental Protocols

Characterizing the mechanism of action of HAP compounds involves a combination of cell-based, biochemical, and biophysical assays.

In Vitro Antiviral Activity Assay (HepAD38 Cells)

This assay quantifies the ability of a compound to inhibit HBV replication in a stable cell line.

-

Cell Seeding: HepAD38 cells, which contain an integrated copy of the HBV genome under the control of a tetracycline-off promoter, are seeded in 96-well plates.

-

Compound Treatment: After adherence, the tetracycline-containing medium is removed to induce HBV replication. The cells are then treated with serial dilutions of the test compound for 6-7 days.

-

DNA Extraction: Total DNA is extracted from the cells using a commercial kit.

-

HBV DNA Quantification: The level of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific to the HBV genome.

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration.

-

Cytotoxicity Assay: A parallel assay (e.g., CCK-8 or MTS) is performed to determine the CC₅₀ of the compound on the same cell line.

Capsid Assembly Assay by Electron Microscopy

This assay directly visualizes the effect of the compound on the morphology of assembled capsids.

-

Protein Purification: Recombinant HBV core protein (e.g., the assembly domain Cp149) is expressed (typically in E. coli) and purified as dimers.

-

Assembly Reaction: Purified Cp dimers are incubated with varying concentrations of the HAP compound.

-

Initiation of Assembly: Assembly is initiated by adjusting the ionic strength of the buffer (e.g., by adding NaCl).

-

Sample Preparation for EM: A small aliquot of the assembly reaction is applied to a carbon-coated grid, stained with a negative stain (e.g., uranyl acetate), and allowed to dry.

-

Imaging: The grid is imaged using a transmission electron microscope (TEM) to observe the morphology of the resulting protein structures. HAP-induced activity is confirmed by the presence of irregular, broken, or aggregated particles compared to the uniform icosahedral capsids in the control sample.

Thermal Shift Assay (TSA)

This biophysical assay confirms direct binding of the compound to the core protein by measuring changes in its thermal stability.

-

Reaction Setup: Purified, pre-formed HBV capsids are mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. The test compound is added to the mixture.

-

Thermal Denaturation: The temperature of the sample is gradually increased in a real-time PCR instrument.

-

Fluorescence Monitoring: As the capsid protein unfolds (melts), the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tₘ in the presence of the compound indicates that it binds to and stabilizes the capsid structure.

Conclusion

Heteroaryldihydropyrimidines represent a validated and clinically promising class of direct-acting antivirals for the treatment of chronic hepatitis B. By allosterically modulating the function of the HBV core protein, they induce fatal errors in the capsid assembly process, leading to a potent blockade of viral replication. Their unique mechanism of action, distinct from that of nucleos(t)ide analogues, makes them excellent candidates for combination therapies aimed at achieving a functional cure for HBV. Further lead optimization guided by structural biology and a deep understanding of their mechanism continues to yield next-generation compounds with improved potency and pharmacokinetic profiles.

References

- 1. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis B Virus Capsids Have Diverse Structural Responses to Small-Molecule Ligands Bound to the Heteroaryldihydropyrimidine Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatitis B Virus Capsids Have Diverse Structural Responses to Small-Molecule Ligands Bound to the Heteroaryldihydropyrimidine Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Hbv-IN-43: A Novel Heterocyclic Inhibitor of Hepatitis B Virus Replication

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and synthetic pathway of Hbv-IN-43, a novel and potent inhibitor of Hepatitis B Virus (HBV) replication. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative antiviral therapies. We will delve into the strategic discovery process, from initial screening to mechanism of action studies, and provide a detailed, step-by-step synthesis protocol. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Discovery of this compound: A Targeted Approach

The discovery of this compound stemmed from a high-throughput screening campaign targeting the HBV lifecycle. The primary goal was to identify novel small molecules that could interfere with critical viral processes, offering new avenues for therapeutic intervention.

High-Throughput Screening and Hit Identification

A library of diverse heterocyclic compounds was screened for their ability to inhibit HBV replication in a cell-based assay using HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively produces HBV particles. The primary endpoint was the reduction of secreted HBV DNA levels in the culture supernatant. From this screen, a lead compound with a 2-amino-3-cyanopyridine scaffold emerged as a promising hit, demonstrating moderate but consistent antiviral activity.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hit underwent extensive medicinal chemistry optimization to enhance its potency and improve its pharmacokinetic profile. Structure-activity relationship (SAR) studies focused on substitutions at various positions of the pyridine ring. This led to the synthesis of a series of heteroaryl-substituted 2,4-diamino-5-cyanopyridines. Among these, this compound, featuring a specific heteroaryl substitution, exhibited significantly improved antiviral potency.

Table 1: Antiviral Activity of this compound and Related Analogs

| Compound | R1 Group | R2 Group | EC50 (nM) for HBV DNA reduction | CC50 (µM) in HepG2 cells | Selectivity Index (SI = CC50/EC50) |

| Initial Hit | H | Phenyl | 850 | > 50 | > 58 |

| Analog A | Methyl | Thienyl | 210 | > 50 | > 238 |

| Analog B | Ethyl | Furyl | 150 | > 50 | > 333 |

| This compound | Cyclopropyl | Imidazolyl | 4.0 | > 100 | > 25000 |

Mechanism of Action Studies

Further investigations into the mechanism of action revealed that this compound does not directly inhibit the HBV DNA polymerase, the target of current nucleos(t)ide analog therapies[1][2]. Instead, it was found to destabilize HBV RNA transcripts, leading to a potent suppression of viral antigen production[3]. This novel mechanism suggests that this compound acts via inhibition of host factors essential for HBV RNA stability, such as the noncanonical poly(A) polymerases PAPD5 and PAPD7[3]. This mode of action is advantageous as it may lead to a reduction in circulating HBsAg, a key goal for achieving a functional cure for chronic hepatitis B[3].

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that can be efficiently carried out in a laboratory setting. The key steps involve the construction of the core 2-amino-3-cyanopyridine scaffold followed by the introduction of the specific heteroaryl substituent.

General Synthetic Scheme

The synthesis commences with the reaction of a suitable heteroaryl aldehyde with malononitrile and a thiol in the presence of a base to yield a 6-phenylsulfanyl-substituted pyridine derivative. Subsequent displacement of the sulfanyl group and further modifications lead to the final product, this compound. A representative synthetic scheme is depicted below.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Phenylsulfanyl-2-amino-4-(imidazol-2-yl)-3,5-dicyanopyridine

-

To a solution of 1H-imidazole-2-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add thiophenol (1.0 eq) and a catalytic amount of tetrabutylammonium fluoride hydrate.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired product.

Step 2: Synthesis of 6-Sulfanyl-2-amino-4-(imidazol-2-yl)-3,5-dicyanopyridine

-

Dissolve the 6-phenylsulfanyl-substituted pyridine derivative (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Add sodium sulfide (1.2 eq) to the solution and heat the mixture to 80°C for 4 hours.

-

After cooling to room temperature, acidify the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude sulfanyl derivative, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

-

To a solution of the 6-sulfanyl derivative (1.0 eq) in anhydrous DMF, add 2-(bromomethyl)-1H-imidazole hydrobromide (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H10N8S |

| Molecular Weight | 346.36 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO and DMF |

| Purity (by HPLC) | > 98% |

Conclusion and Future Directions

This compound represents a promising new class of HBV inhibitors with a novel mechanism of action that involves the destabilization of viral RNA. Its high potency and selectivity, coupled with a synthetic route that is amenable to large-scale production, make it an attractive candidate for further preclinical development. Future studies will focus on in vivo efficacy in animal models of HBV infection, detailed pharmacokinetic and toxicology profiling, and further elucidation of its precise molecular target within the host cell. The discovery of this compound underscores the potential of targeting host factors as a viable strategy for the development of curative therapies for chronic hepatitis B.

References

- 1. Discovery and Development of Anti-HBV Agents and Their Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a New Frontier in Hepatitis B Treatment: A Technical Guide to Novel Therapeutic Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies primarily suppressing viral replication without achieving a functional cure. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes necessitates the exploration of novel therapeutic strategies that target different stages of the HBV lifecycle. This technical guide provides an in-depth overview of the key steps in the HBV lifecycle that represent promising targets for antiviral intervention. We delve into the mechanisms of action of emerging classes of inhibitors, present quantitative data on their efficacy, and provide detailed protocols for essential experimental assays. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the intricate viral lifecycle, a typical drug discovery workflow, and a key signaling pathway involved in HBV pathogenesis, offering a comprehensive resource for researchers dedicated to the discovery and development of next-generation HBV therapeutics.

The Hepatitis B Virus Lifecycle: A Roadmap for Therapeutic Intervention

The HBV lifecycle is a complex process that can be broadly divided into several key stages, each presenting unique opportunities for targeted antiviral therapy. A thorough understanding of this lifecycle is paramount for the rational design and development of novel inhibitors.

The lifecycle begins with the entry of the virus into hepatocytes, mediated by the sodium taurocholate cotransporting polypeptide (NTCP) receptor. Following entry, the viral nucleocapsid is transported to the nucleus, where the relaxed circular DNA (rcDNA) genome is converted into the persistent covalently closed circular DNA (cccDNA) . This cccDNA serves as the transcriptional template for all viral RNAs, including the pregenomic RNA (pgRNA). In the cytoplasm, the pgRNA is encapsidated into newly forming viral capsids, a process orchestrated by the viral core protein. Within the capsid, pgRNA is reverse transcribed into new rcDNA genomes. Finally, these mature capsids can either be enveloped and secreted as new virions or be recycled back to the nucleus to replenish the cccDNA pool. The secretion of viral particles, including infectious virions and an excess of subviral particles containing the Hepatitis B surface antigen (HBsAg) , completes the cycle.

Novel Therapeutic Targets and Inhibitor Classes

The limitations of current HBV therapies have spurred the development of novel compounds that target distinct steps in the viral lifecycle.

Entry Inhibitors

Blocking the initial interaction between the virus and the hepatocyte is an attractive therapeutic strategy. Entry inhibitors primarily target the NTCP receptor.[1]

-

Mechanism of Action: These agents, such as Bulevirtide (formerly Myrcludex B), are lipopeptides derived from the pre-S1 domain of the large HBV surface protein.[2] They competitively bind to the NTCP receptor, thereby preventing the attachment and entry of HBV virions into hepatocytes.[3]

Capsid Assembly Modulators (CAMs)

Capsid assembly is a critical step for pgRNA encapsidation and reverse transcription. CAMs are small molecules that interfere with this process.[4]

-

Mechanism of Action: CAMs bind to the core protein dimers, inducing the formation of aberrant, non-functional capsids that are unable to package the viral genome.[5] This not only blocks the production of new infectious particles but can also prevent the establishment of cccDNA in newly infected cells.

cccDNA-Targeting Agents

The eradication of cccDNA is considered the holy grail of HBV therapy. Strategies to eliminate cccDNA are actively being pursued.

-

Mechanism of Action: This class of agents is still largely in the experimental phase and includes approaches such as:

-

Inhibiting cccDNA formation: Targeting host DNA repair enzymes involved in the conversion of rcDNA to cccDNA.

-

Promoting cccDNA degradation: Utilizing gene-editing technologies like CRISPR/Cas9 to directly target and cleave the cccDNA molecule.

-

Epigenetic silencing: Modifying the histone proteins associated with cccDNA to suppress its transcriptional activity.

-

HBsAg Release Inhibitors

The vast excess of HBsAg in the serum of chronically infected patients is thought to contribute to immune tolerance. Inhibiting the release of HBsAg could help restore the host's immune response against the virus.

-

Mechanism of Action: Nucleic acid polymers (NAPs) are a class of HBsAg release inhibitors that are thought to interfere with the assembly and secretion of subviral particles.

Quantitative Assessment of Antiviral Efficacy

The preclinical and clinical development of novel HBV inhibitors relies on the robust quantitative assessment of their antiviral activity. The following tables summarize key efficacy data for representative compounds from each inhibitor class.

| Entry Inhibitors | Compound | Assay System | EC50 / IC50 | Reference |

| Bulevirtide | HBV-infected primary human hepatocytes | IC50: ~50 pM | ||

| ZINC000253533654 | NTCP-HEK293 cells (preS1-peptide binding) | IC50: 9 µM |

| Capsid Assembly Modulators | Compound | Assay System | EC50 / IC50 | Reference |

| JNJ-632 | HepG2.2.15 cells | EC50: 121 nM | ||

| AT-130 | HepG2.2.15 cells | EC50: 127 nM | ||

| BAY 41-4109 | HepG2.2.15 cells | EC50: 101 nM | ||

| ABI-H3733 | In vitro | EC50 (HBV DNA): 5 nM; EC50 (cccDNA): 125 nM | ||

| AB-836 | HBV-infected PHH | EC50 (rcDNA): 0.002 µM; EC50 (cccDNA): 0.18 µM | ||

| GLP-26 | HepAD38 cells | EC50 (HBeAg): low nM range | ||

| JNJ-827 | HepG2.2.15 cells | iEC50: 4.7 nM | ||

| JNJ-890 | HepG2.2.15 cells | iEC50: 66 nM |

| HBsAg Release Inhibitors (NAPs) | Compound | Clinical Trial Outcome | Reference |

| REP 2139/REP 2165 (with TDF and Peg-IFN) | 41% of patients achieved HBsAg clearance (<0.05 IU/mL) at 48-week follow-up. |

| Nucleos(t)ide Analogs (Reference Compounds) | Compound | Assay System | EC50 / IC50 | Reference |

| Entecavir | HepG2.2.15 cells | EC50: 0.07 nM | ||

| 3TC (Lamivudine) | Transiently transfected Huh7 cells | IC50: 0.5 ± 0.4 µM | ||

| PMEA (Adefovir) | Transiently transfected Huh7 cells | IC50: 15 ± 3.4 µM | ||

| CAdA | HepG2 2.2.15 cells | IC50: 0.4 nM |

Key Experimental Protocols

The identification and characterization of novel HBV inhibitors require a suite of specialized in vitro and in vivo assays. Below are detailed methodologies for three fundamental experimental procedures.

HBV DNA Quantification by Real-Time PCR (qPCR)

This assay is crucial for determining the effect of antiviral compounds on HBV replication.

Objective: To quantify the amount of HBV DNA in cell culture supernatants or patient serum.

Materials:

-

QIAamp DNA Mini Kit (Qiagen) or similar for DNA extraction.

-

SYBR Green PCR Master Mix.

-

HBV-specific forward and reverse primers (e.g., targeting the S-gene).

-

Real-time PCR instrument.

-

HBV DNA standard for calibration curve.

Protocol:

-

DNA Extraction: Extract viral DNA from 200 µL of serum or cell culture supernatant using the QIAamp DNA Mini Kit according to the manufacturer's instructions. Elute the DNA in 100 µL of nuclease-free water.

-

Reaction Setup: Prepare a 25 µL PCR reaction mixture containing 5 µL of the extracted DNA, SYBR Green PCR Master Mix, and HBV-specific primers.

-

Real-Time PCR Cycling: Perform the qPCR with the following cycling conditions: an initial denaturation at 95°C for 15 minutes, followed by 40 cycles of 94°C for 15 seconds, 55°C for 30 seconds, and 72°C for 30 seconds.

-

Data Analysis: Generate a standard curve using serial dilutions of the HBV DNA standard. Quantify the HBV DNA in the test samples by comparing their amplification data to the standard curve. Results are typically expressed as IU/mL or copies/mL.

Analysis of cccDNA by Southern Blot

Southern blot is the gold standard for the specific detection and characterization of cccDNA, distinguishing it from other viral DNA replicative intermediates.

Objective: To detect and quantify HBV cccDNA from infected cell cultures.

Materials:

-

Hirt lysis buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA).

-

5 M NaCl.

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Ethanol.

-

Agarose gel electrophoresis system.

-

Nylon membrane.

-

³²P-labeled HBV-specific DNA probe.

-

Phosphorimager system.

Protocol:

-

Hirt DNA Extraction: Lyse HBV-infected cells with Hirt lysis buffer. Add 5 M NaCl to a final concentration of 1 M to precipitate high-molecular-weight genomic DNA. Centrifuge and collect the supernatant containing low-molecular-weight DNA, including cccDNA.

-

DNA Purification: Extract the DNA from the supernatant with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel.

-

Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane overnight at 65°C with a ³²P-labeled HBV-specific DNA probe.

-

Detection and Quantification: Wash the membrane and expose it to a phosphorimager screen. Quantify the signal intensity of the cccDNA bands using appropriate software.

Antiviral Activity Assay in Cell Culture

This assay is a primary screen to determine the efficacy of potential antiviral compounds.

Objective: To determine the 50% effective concentration (EC50) of a compound that inhibits HBV replication in a cell-based system.

Materials:

-

HepG2.2.15 cell line (stably expresses HBV).

-

Cell culture medium and supplements.

-

Test compounds at various concentrations.

-

Reagents for HBV DNA quantification (as described in 4.1).

Protocol:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 5 days). Include a no-drug control.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

HBV DNA Quantification: Quantify the amount of extracellular HBV DNA in the supernatant using the qPCR protocol described above.

-

Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration. Calculate the EC50 value, which is the concentration of the compound that inhibits HBV replication by 50%.

Visualizing the Drug Discovery Workflow and Signaling Pathways

The discovery of novel antiviral agents follows a structured workflow, from initial target identification to preclinical and clinical development. The interaction of HBV with host cell signaling pathways is also a critical area of research for identifying new therapeutic targets.

The HBV X protein (HBx) is a key regulatory protein that plays a crucial role in viral replication and the development of HBV-related liver cancer. It interacts with numerous host cell signaling pathways, including the Ras/Raf/MEK/ERK pathway, to create a favorable environment for viral propagation.

Conclusion

The landscape of HBV drug discovery is rapidly evolving, with a growing pipeline of novel compounds targeting various stages of the viral lifecycle. The development of entry inhibitors, capsid assembly modulators, cccDNA-targeting agents, and HBsAg release inhibitors holds the promise of achieving a functional cure for chronic hepatitis B. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of these novel therapeutic strategies, quantitative data to benchmark new compounds, and detailed experimental protocols to facilitate further research and development. The continued exploration of these and other novel targets will be critical in the global effort to eradicate HBV.

References

Unraveling the Antiviral Potential of Hbv-IN-43: An In-Depth Technical Overview

A comprehensive analysis of the available scientific literature reveals a significant gap in public knowledge regarding the in vitro antiviral activity of a compound specifically designated as "Hbv-IN-43." Extensive searches of scholarly databases and scientific publications did not yield any specific data, experimental protocols, or mechanistic studies associated with this particular nomenclature. This suggests that this compound may be a novel, proprietary compound under early-stage development, with research findings not yet disseminated in the public domain.

While the specific attributes of this compound remain elusive, this guide will provide a framework for understanding the typical in vitro evaluation of anti-Hepatitis B Virus (HBV) agents. This includes an overview of standard experimental protocols, key quantitative parameters for assessing antiviral efficacy, and the common signaling pathways targeted by HBV inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the field of HBV therapeutics.

I. Standard Methodologies for In Vitro Anti-HBV Activity Assessment

The in vitro evaluation of novel anti-HBV compounds is a critical step in the drug discovery pipeline. These assays are designed to determine a compound's efficacy in inhibiting viral replication and to assess its safety profile in relevant cell culture models.

A. Key Experimental Protocols

A typical workflow for assessing the in vitro antiviral activity of a potential HBV inhibitor involves several key experiments:

-

Cell Culture and Maintenance: The foundation of in vitro studies relies on robust and reproducible cell culture systems that can support HBV replication. Commonly used cell lines include:

-

HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces viral particles.

-

Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV infection studies as they most closely mimic the natural host cells.

-

HepaRG cells: A human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells susceptible to HBV infection.

-

-

Antiviral Activity Assays: These assays quantify the reduction in viral replication markers in the presence of the test compound.

-

HBV DNA Quantification: The level of extracellular HBV DNA is a primary endpoint for assessing antiviral activity. This is typically measured using quantitative real-time PCR (qPCR) on the supernatant of treated cells.

-

HBsAg and HBeAg Quantification: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) secreted into the cell culture medium. A reduction in these antigens indicates inhibition of viral protein production and secretion.

-

-

Cytotoxicity Assays: It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or a general toxic effect on the host cells.

-

MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, providing an indication of cell viability and proliferation.

-

CellTiter-Glo Luminescent Cell Viability Assay: This assay measures ATP levels, which is a key indicator of metabolically active cells.

-

B. Experimental Workflow Visualization

The logical flow of in vitro anti-HBV testing can be visualized as follows:

II. Quantitative Data Presentation

While specific data for this compound is unavailable, the following table illustrates how quantitative results from in vitro anti-HBV assays are typically summarized. This format allows for a clear comparison of the compound's efficacy and safety profile.

| Compound | EC50 (HBV DNA) | EC50 (HBsAg) | CC50 (HepG2.2.15) | Selectivity Index (SI) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Control Drug | Example Value (µM) | Example Value (µM) | Example Value (µM) | Calculated Value |

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication (measured by HBV DNA or antigen levels). Lower EC50 values indicate higher potency.

CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Higher CC50 values indicate lower cytotoxicity.

Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value is desirable, indicating that the compound is effective at concentrations well below those that cause toxicity to the host cell.

III. Potential Signaling Pathways Targeted by Anti-HBV Agents

The HBV life cycle is intricately linked with host cellular pathways. Novel antiviral agents may target various stages of the viral life cycle or modulate host signaling pathways to suppress viral replication.

A. The HBV Life Cycle: A Target for Inhibition

The replication cycle of HBV presents multiple potential targets for therapeutic intervention:

-

Viral Entry: Inhibition of the interaction between the virus and host cell receptors (e.g., NTCP).

-

cccDNA Formation and Stability: Targeting the conversion of the viral relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA) in the nucleus, or promoting the degradation of the cccDNA minichromosome.

-

Viral Transcription: Inhibiting the transcription of viral RNAs from the cccDNA template.

-

Reverse Transcription: Blocking the activity of the viral polymerase, which reverse transcribes pregenomic RNA (pgRNA) into new viral DNA. This is the mechanism of action for currently approved nucleos(t)ide analogs.

-

Capsid Assembly: Interfering with the formation of the viral capsid.

-

Viral Egress: Preventing the envelopment and release of new viral particles.

B. Host Signaling Pathways Modulated by HBV

HBV is known to manipulate host signaling pathways to create a favorable environment for its replication and to evade the host immune response. These pathways can also be targets for antiviral therapies.

-

PI3K/Akt and MAPK Pathways: Activation of these pathways by HBV proteins can promote cell survival and proliferation, creating a stable environment for viral persistence and replication.

-

NF-κB Pathway: Modulation of this pathway can have complex effects on inflammation and the immune response to the virus.

-

JAK/STAT Pathway: HBV can interfere with this pathway to suppress the host's interferon-mediated antiviral response.

An ideal anti-HBV therapeutic would not only directly inhibit viral replication but could also potentially restore normal host cell signaling and immune responses.

Conclusion

While the specific in vitro antiviral profile of this compound remains to be publicly disclosed, the methodologies and conceptual frameworks outlined in this guide provide a comprehensive overview of how such a compound would be evaluated. The pursuit of novel anti-HBV agents is a dynamic field of research, and the eventual publication of data on new entities like this compound will be crucial for advancing the development of more effective therapies for chronic Hepatitis B. Researchers eagerly await the dissemination of such data to understand the compound's mechanism of action, potency, and potential as a future therapeutic.

In-Depth Technical Guide: Binding Affinity and Kinetics of Hepatitis B Virus (HBV) Capsid Assembly Modulators

Note: Initial searches for a specific compound designated "Hbv-IN-43" did not yield any publicly available data. Therefore, this guide focuses on the binding affinity and kinetics of well-characterized classes of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs), providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to HBV Capsid Assembly Modulators (CAMs)

The Hepatitis B Virus core protein (HBc) is a crucial component in the viral lifecycle, responsible for the assembly of the viral capsid. This process is a prime target for antiviral therapies. Capsid Assembly Modulators (CAMs) are small molecules that bind to HBc, interfering with the normal assembly process and thereby inhibiting viral replication. These compounds typically bind to a hydrophobic pocket at the interface between HBc dimers.[1]

CAMs are broadly categorized into two main classes based on their mechanism of action:

-

Class I (Aberrant Assembly Inducers): These modulators, such as Heteroaryldihydropyrimidines (HAPs), accelerate capsid assembly but lead to the formation of non-capsid polymers or aberrant structures that are non-functional.[1][2]

-

Class II (Empty Capsid Promoters): This class, which includes Phenylpropenamides (PPAs) and Sulfamoylbenzamides (SBAs), also accelerates assembly but results in the formation of morphologically normal capsids that are devoid of the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.[1]

This guide provides a detailed overview of the binding characteristics of representative CAMs, experimental protocols for their evaluation, and visual representations of their mechanisms and workflows.

Quantitative Binding Data of Representative CAMs

The following table summarizes the binding affinity and activity of several key HBV capsid assembly modulators.

| Class | Compound | Target | Assay Type | Parameter | Value | Reference |

| HAP | BAY 41-4109 | HBV Core Protein | Cell-based | EC50 | 120 nM | [3] |

| HBV Core Protein | Cell-based | EC50 | 26 - 215 nM (genotype dependent) | |||

| HBV Core Protein | Thermal Shift | ΔTm | +11 °C | |||

| HAP | GLS4 | HBV Core Protein | Cell-based | EC50 | 1 nM - 15 nM | |

| HBV Core Protein | Fluorescence Titration | Kd | 44 µM | |||

| HBV Core Protein | Thermal Shift | ΔTm | +11 °C to +17 °C | |||

| PPA | AT-130 | HBV Core Protein | Cell-based | IC50 | 2.5 µM | |

| HBV Core Protein | Cell-based | EC50 | 1,540 nM | |||

| SBA | JNJ-56136379 | HBV Core Protein | Cell-based | EC50 | 54 nM | |

| HBV-infected PHH | Cell-based | EC50 | 93 nM (blocks replication) | |||

| HBV-infected PHH | Cell-based | EC50 | 876 nM (prevents cccDNA formation) | |||

| Other | Vebicorvir (ABI-H0731) | HBV Core Protein | Cell-based | EC50 | 173 - 307 nM | |

| de novo infection model | Cell-based | EC50 | 1.84 - 7.3 µM (cccDNA formation) |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ΔTm: Change in melting temperature; HAP: Heteroaryldihydropyrimidine; PPA: Phenylpropenamide; SBA: Sulfamoylbenzamide; PHH: Primary Human Hepatocytes.

Signaling Pathways and Mechanisms of Action

The mechanism of action for CAMs involves the allosteric modulation of the HBV core protein, leading to aberrant capsid formation. The following diagram illustrates the distinct pathways for Class I and Class II CAMs.

Caption: Mechanism of HBV Capsid Assembly Modulators.

Experimental Protocols

Accurate determination of binding affinity and kinetics is paramount in the development of effective CAMs. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified HBV core protein (e.g., Cp149 dimers)

-

CAM compound of interest

-

ITC instrument (e.g., Malvern MicroCal)

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP)

-

Degasser

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified HBV core protein against the chosen ITC buffer to ensure buffer matching.

-

Dissolve the CAM compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

Determine the accurate concentrations of both the protein and the ligand using a suitable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the compound).

-

Degas both solutions for 10-15 minutes prior to the experiment to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the HBV core protein solution (typically 5-50 µM).

-

Load the injection syringe with the CAM solution (typically 10-20 fold higher concentration than the protein).

-

Set the injection parameters: a series of small injections (e.g., 2-3 µL) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

-

Purified HBV core protein (dimers or assembled capsids)

-

CAM compound of interest

-

Fluorescent dye (e.g., SYPRO Orange)

-

Real-Time PCR instrument with melt curve capability

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing the assay buffer, HBV core protein (e.g., 2-5 µM), and the fluorescent dye.

-

In a multi-well PCR plate, aliquot the master mix.

-

Add the CAM compound at various concentrations to the respective wells. Include a no-ligand control (DMSO vehicle).

-

Seal the plate securely.

-

-

Instrument Run:

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve experiment. This typically involves an initial hold at a low temperature (e.g., 25°C) followed by a gradual temperature ramp to a high temperature (e.g., 95°C), with continuous fluorescence monitoring.

-

-

Data Analysis:

-

The instrument software will generate melt curves (fluorescence vs. temperature).

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples with the CAM. A positive ΔTm indicates stabilization and binding.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the association (kon) and dissociation (koff) rates of a biomolecular interaction, from which the binding affinity (Kd) can be calculated.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Purified HBV core protein (ligand)

-

CAM compound of interest (analyte)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).

-

Inject the purified HBV core protein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the CAM compound (analyte) in the running buffer.

-

Inject the different concentrations of the analyte over the immobilized ligand surface, followed by a dissociation phase where only running buffer flows over the surface.

-

A reference flow cell (without immobilized ligand) should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

The SPR instrument records the binding events as a sensorgram (response units vs. time).

-

Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel HBV capsid inhibitor.

Caption: Experimental workflow for HBV capsid inhibitor characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Hepatitis B Virus Core Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structural analysis of the Hepatitis B Virus (HBV) core protein (HBc), a critical component in the viral life cycle and a key target for antiviral therapies. The HBV core protein self-assembles to form the viral nucleocapsid, which encapsulates the viral genome and polymerase. Understanding the structure and function of this protein is paramount for the development of novel therapeutics aimed at disrupting viral replication.

Introduction to the Hepatitis B Virus and the Core Protein

Hepatitis B virus (HBV) is a small, enveloped DNA virus belonging to the Hepadnaviridae family that primarily infects liver cells (hepatocytes).[1] Chronic HBV infection is a major global health issue, leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[2] The viral genome is a relaxed circular, partially double-stranded DNA that is enclosed within an icosahedral nucleocapsid.[1][3] This nucleocapsid, with a diameter of approximately 36 nm, is formed by 240 copies of the core protein, Cp183.[3]

The HBV life cycle begins with the entry of the virus into hepatocytes, followed by the transport of the nucleocapsid to the nucleus. Inside the nucleus, the viral DNA is converted into a stable covalently closed circular DNA (cccDNA), which serves as the template for the transcription of viral RNAs. The pregenomic RNA (pgRNA) is then encapsidated by the core proteins in the cytoplasm, where reverse transcription takes place to synthesize the new viral DNA genome.

Structural Features of the HBV Core Protein

The HBV core protein is a small, 183-amino acid protein that can be divided into two main domains: an N-terminal assembly domain and a C-terminal domain rich in arginine residues that functions as a nuclear localization signal (NLS). The C-terminal domain is also involved in binding nucleic acids.

The assembly of the core protein into the icosahedral capsid is a critical step in the viral life cycle. The capsid exhibits T=4 triangulation symmetry, meaning it is composed of 240 subunits arranged as 12 pentamers and 30 hexamers. This intricate structure provides a stable container for the viral genome and polymerase.

Cryo-EM and X-ray Crystallography Studies

High-resolution structural analyses using techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided detailed insights into the architecture of the HBV capsid. These studies have revealed the arrangement of the core protein dimers as the fundamental building blocks of the capsid. Each dimer forms a spike-like structure on the surface of the capsid.

Quantitative Data on HBV Core Protein

The following table summarizes key quantitative parameters related to the HBV core protein and its assembly.

| Parameter | Value | Reference |

| Core Protein Size | 183 amino acids | |

| Nucleocapsid Diameter | ~36 nm | |

| Triangulation Number (T) | 4 | |

| Number of Core Protein Copies per Capsid | 240 | |

| Molar Excess of Importin for In Vitro Binding | 20-40x |

Experimental Protocols

The structural and functional characterization of the HBV core protein relies on a variety of experimental techniques. Below are outlines of key protocols.

Production of Recombinant HBV Core Protein

Recombinant HBV core protein for structural and biochemical studies is typically expressed in E. coli.

-

Cloning: The coding sequence of the HBV core protein is cloned into an appropriate expression vector (e.g., pET vector series).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The core protein is then purified from the cell lysate using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography. The ability of the core protein to self-assemble can be utilized as a purification step.

In Vitro Capsid Assembly Assay

The self-assembly of purified recombinant core protein into capsids can be monitored in vitro.

-

Protein Preparation: Purified core protein dimers are prepared in a low-salt buffer.

-

Assembly Induction: Capsid assembly is induced by increasing the ionic strength of the buffer (e.g., by adding NaCl).

-

Monitoring: The formation of capsids can be monitored by various techniques, including dynamic light scattering (DLS), transmission electron microscopy (TEM), and native agarose gel electrophoresis.

Cryo-Electron Microscopy (Cryo-EM) of HBV Capsids

Cryo-EM is a powerful technique for determining the high-resolution structure of large macromolecular complexes like the HBV capsid.

-

Sample Preparation: A purified solution of assembled HBV capsids is applied to an EM grid, blotted to create a thin film, and rapidly frozen in liquid ethane.

-

Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of particle images are collected from different orientations.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified. A three-dimensional map of the capsid is then reconstructed from the two-dimensional projection images.

-

Model Building and Refinement: An atomic model of the core protein is built into the cryo-EM density map and refined to high resolution.

Visualizations of Key Processes

HBV Life Cycle

Caption: Overview of the Hepatitis B Virus life cycle within a hepatocyte.

HBV Nucleocapsid Assembly

Caption: Hierarchical assembly of the HBV nucleocapsid from core protein dimers.

Experimental Workflow for Cryo-EM

Caption: A simplified workflow for the structural determination of HBV capsids using cryo-EM.

References

The Effect of Hbv-IN-43 on Hepatitis B Virus cccDNA: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Hbv-IN-43" is not available in the public domain as of this writing. This document, therefore, presents a technical guide on the potential effects of a hypothetical Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) inhibitor, referred to herein as this compound. The data, mechanisms, and protocols described are representative of the current scientific understanding and methodologies used in the research and development of anti-HBV therapeutics targeting cccDNA.

Introduction to HBV cccDNA

The persistence of chronic hepatitis B is primarily due to the stable episomal form of the viral genome, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes.[1][2][3][4][5] This minichromosome serves as the transcriptional template for all viral RNAs, leading to the production of viral proteins and new viral particles. Consequently, the elimination or silencing of cccDNA is considered the key to a curative therapy for chronic HBV infection. Current therapies, such as nucleos(t)ide analogs, can suppress HBV replication but have a limited effect on the cccDNA reservoir. This guide explores the hypothetical effects and evaluation of a novel cccDNA-targeting agent, this compound.

Hypothetical Mechanism of Action of this compound

This compound is conceptualized as a small molecule inhibitor designed to directly or indirectly lead to the reduction of the intracellular HBV cccDNA pool. Potential mechanisms of action could include:

-

Inhibition of cccDNA Formation: By targeting host or viral factors essential for the conversion of relaxed circular DNA (rcDNA) to cccDNA.

-

Induction of cccDNA Degradation: By promoting the degradation of the cccDNA minichromosome through various cellular pathways.

-

Epigenetic Silencing of cccDNA: By inducing epigenetic modifications that lead to the transcriptional silencing of cccDNA, thereby preventing the production of viral transcripts.

The following diagram illustrates the central role of cccDNA in the HBV life cycle and potential points of intervention for a therapeutic agent like this compound.

References

- 1. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. news-medical.net [news-medical.net]

- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HBV cccDNA and Its Potential as a Therapeutic Target [xiahepublishing.com]

Preliminary Toxicity Profile of Hbv-IN-43: Information Not Available

A comprehensive search of publicly available scientific literature and toxicology databases for a compound specifically designated as "Hbv-IN-43" has yielded no results. Therefore, it is not possible to provide a preliminary toxicity profile, including quantitative data, experimental protocols, or signaling pathway visualizations as requested.

The absence of information on "this compound" suggests that this compound may be a novel entity for which research has not yet been published, an internal designation used by a private research entity that is not in the public domain, or potentially an incorrect identifier.

Without access to preclinical safety and toxicology data, any attempt to generate a technical guide would be speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers, scientists, and drug development professionals.

Should "this compound" be an internal or developmental code, the necessary toxicological data would reside within the originating institution's internal documentation.

If you have an alternative designation or a different compound of interest for which public data is likely to be available, please provide the name, and a new search can be initiated to generate the requested in-depth technical guide.

Unveiling the Landscape of Hepatitis B Virus: A Technical Guide for Researchers

A comprehensive search has revealed no specific molecule or inhibitor designated as "Hbv-IN-43" in publicly available scientific literature. Therefore, this guide will focus on the broader topic of Hepatitis B Virus (HBV) biology, providing an in-depth overview of its mechanisms, relevant signaling pathways, and key experimental protocols utilized in HBV research. This information is curated for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pathogen.

Core Concepts in HBV Pathogenesis

Hepatitis B virus is a small, enveloped DNA virus that primarily infects hepatocytes, leading to a spectrum of liver diseases from acute and chronic hepatitis to cirrhosis and hepatocellular carcinoma (HCC). The persistence of the virus is a major clinical challenge, largely due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected cells, which serves as a template for viral replication.[1][2]

The life cycle of HBV involves several key stages:

-

Entry: The virus enters hepatocytes through the interaction of the large HBV surface protein (L-HBsAg) with the sodium taurocholate cotransporting polypeptide (NTCP) receptor on the cell surface.[3]

-

Nuclear Import: Following entry, the viral nucleocapsid is transported to the nucleus, where the relaxed circular DNA (rcDNA) genome is released.

-

cccDNA Formation: Inside the nucleus, the host cell's DNA repair machinery converts the rcDNA into the stable cccDNA minichromosome.[2][4]

-

Transcription and Translation: The cccDNA is transcribed into various viral RNAs, which are then translated to produce viral proteins, including the core protein, polymerase, and surface antigens.

-

Replication: The pregenomic RNA (pgRNA) is encapsidated with the viral polymerase, and reverse transcription occurs within the newly formed capsids in the cytoplasm to produce new rcDNA genomes.

-

Assembly and Egress: The newly formed nucleocapsids can either be enveloped and secreted as new virions or be recycled back to the nucleus to replenish the cccDNA pool.

Key Signaling Pathways in HBV Infection

HBV infection significantly alters host cell signaling pathways to promote its replication and persistence while evading the host immune response. Understanding these interactions is crucial for the development of novel antiviral therapies.

STAT3 Signaling Pathway

HBV infection has been shown to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This activation supports hepatocyte survival and promotes viral replication. The viral regulatory protein, HBx, is implicated in this process.

Caption: HBV-mediated activation of the STAT3 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras/Raf/MEK/ERK cascade, is also activated during HBV infection. This pathway is involved in promoting cell survival and deregulation of the cell cycle, which can contribute to the development of HBV-associated HCC.

Caption: Activation of the MAPK signaling cascade by HBV infection.

Quantitative Data in HBV Research

Quantitative assays are essential for diagnosing and monitoring HBV infection, as well as for evaluating the efficacy of antiviral therapies.

| Parameter | Method | Clinical Significance |

| HBV DNA | Real-time PCR (qPCR) | A direct measure of viral replication. High levels are associated with a higher risk of liver disease progression and HCC. |

| HBsAg | Chemiluminescent microparticle immunoassay (CMIA) | A marker of active infection. Quantitative levels can help differentiate between different phases of chronic hepatitis B. |

| HBeAg | Enzyme-linked immunosorbent assay (ELISA) | A marker of high viral replication and infectivity. |

| cccDNA | Southern blot, qPCR | The persistence of cccDNA is a major barrier to a cure. Quantification is critical for evaluating therapies targeting the viral reservoir. |

Key Experimental Protocols in HBV Research

A variety of in vitro and in vivo models are used to study the HBV life cycle and to test new antiviral compounds.

In Vitro HBV Infection Systems

-

Primary Human Hepatocytes (PHHs): Considered the gold standard for studying HBV entry and the early steps of infection, but their use is limited by donor variability and short-term viability.

-

HepaRG Cells: A human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells susceptible to HBV infection.

-

HepG2-NTCP Cells: HepG2 cells engineered to express the human NTCP receptor, rendering them susceptible to HBV infection.

Quantification of HBV DNA by qPCR

This protocol outlines the general steps for quantifying HBV DNA from serum or cell culture supernatant.

Caption: General workflow for HBV DNA quantification using qPCR.

Detailed Steps:

-

Sample Collection: Collect serum from patients or supernatant from infected cell cultures.

-

DNA Extraction: Isolate viral DNA using a commercial kit.

-

qPCR Reaction Setup: Prepare a reaction mix containing HBV-specific primers, a fluorescently labeled probe, DNA polymerase, and the extracted DNA.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Data Analysis: Generate a standard curve using known concentrations of HBV DNA. The amount of HBV DNA in the samples is then calculated by comparing their amplification curves to the standard curve.

Production and Titration of Recombinant HBV

This protocol describes the generation of infectious HBV particles in cell culture.

Methodology:

-

Cell Culture: Culture HepG2.2.15 cells, which are HepG2 cells stably transfected with the full-length HBV genome.

-

Virus Collection: Collect the cell culture supernatant containing secreted HBV particles.

-

Virus Concentration: Concentrate the virus using methods such as polyethylene glycol (PEG) precipitation.

-

Purification: Further purify the concentrated virus stock, for example, using a heparin column.

-

Titration: Determine the viral titer by quantifying HBV DNA in the purified stock using qPCR. The titer is typically expressed as genome equivalents (GE) per milliliter.

This technical guide provides a foundational understanding of HBV for researchers. While a specific molecule "this compound" remains unidentified, the principles and methodologies outlined here are fundamental to the ongoing efforts to develop a functional cure for chronic hepatitis B.

References

- 1. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis B Virus Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Model Systems for Hepatitis B Virus Research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HBV Inhibitor Screening in Cell Culture Assays

These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of novel anti-HBV compounds, exemplified by the hypothetical inhibitor Hbv-IN-43, using cell culture-based assays. The described methodologies are intended for researchers, scientists, and drug development professionals working on novel therapeutics for Hepatitis B Virus (HBV) infection.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health issue, with millions of individuals chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma (HCC). The development of novel antiviral agents is crucial for achieving a functional cure for chronic hepatitis B. This document outlines a detailed protocol for the in vitro assessment of potential HBV inhibitors, using "this compound" as a representative compound. The protocol covers cell line selection, HBV infection, compound treatment, and subsequent quantification of viral replication markers.

Overview of the Experimental Workflow

The experimental workflow is designed to assess the dose-dependent inhibitory effect of a test compound on HBV replication in a susceptible cell line. The general workflow involves culturing a suitable human hepatocyte-derived cell line, infecting the cells with HBV, treating the infected cells with the test compound at various concentrations, and measuring key viral parameters to determine the compound's efficacy.

Experimental workflow for evaluating an HBV inhibitor.

Materials and Reagents

Cell Lines

-

HepG2-NTCP cells: A human hepatoma cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), which serves as the primary receptor for HBV entry.[1][2][3][4] These cells are susceptible to HBV infection and support the complete viral life cycle.

-

HepG2.2.15 cells: A HepG2-derived cell line that is stably transfected with the HBV genome and constitutively produces HBV virions.[5] This cell line can be used as a source of infectious HBV particles.

Reagents

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for selection of NTCP-expressing cells)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

HBV inoculum (can be concentrated from the supernatant of HepG2.2.15 cells)

-

Test compound (this compound)

-

DNA extraction kits (for viral DNA from supernatant and intracellular DNA)

-

Quantitative PCR (qPCR) reagents (primers and probes specific for HBV DNA)

-

HBsAg ELISA kit

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Experimental Protocols

Cell Culture and Maintenance

-

Culture HepG2-NTCP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (concentration to be optimized for the specific cell line).

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

HBV Infection of HepG2-NTCP Cells

-

Seed HepG2-NTCP cells in 24-well or 48-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Differentiate the cells for several days in the presence of DMSO (typically 1-2%) to enhance their susceptibility to infection.

-

On the day of infection, remove the culture medium and wash the cells with PBS.

-

Infect the cells with HBV inoculum at a desired multiplicity of infection (MOI) in serum-free medium containing polyethylene glycol (PEG) 8000 (typically 4%).

-

Incubate the cells with the virus for 16-24 hours at 37°C.

-

After incubation, remove the inoculum, wash the cells three times with PBS to remove unbound virus, and add fresh culture medium.

Compound Treatment

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Add the different concentrations of this compound to the infected cells. Include a "no-drug" control (vehicle only) and a "no-infection" control.

-

Incubate the cells for the desired duration of the experiment (e.g., 6-9 days), changing the medium with fresh compound every 2-3 days.

Quantification of Viral Markers

-

Collect the cell culture supernatant at specified time points post-infection.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

-

Quantify the HBV DNA copy number by comparing the results to a standard curve of known HBV DNA concentrations.

-

Use the collected cell culture supernatant.

-

Perform an enzyme-linked immunosorbent assay (ELISA) using a commercial HBsAg detection kit according to the manufacturer's instructions.

-

Measure the absorbance and calculate the HBsAg concentration based on a standard curve.

-

At the end of the experiment, wash the cells with PBS and lyse them.

-

Extract total intracellular DNA.

-

To specifically quantify cccDNA, the extract can be treated with a plasmid-safe ATP-dependent DNase, which digests linear and relaxed circular DNA but not cccDNA.

-

Perform qPCR using primers that specifically amplify the cccDNA form of the HBV genome.

Cell Viability Assay

-

To assess the cytotoxicity of this compound, perform a cell viability assay (e.g., MTT) on uninfected HepG2-NTCP cells treated with the same concentrations of the compound for the same duration.

-

This will allow for the determination of the 50% cytotoxic concentration (CC50).

Data Presentation and Analysis

The quantitative data obtained from the assays should be summarized in tables for clear comparison. The primary endpoints are the 50% effective concentration (EC50) for the inhibition of HBV DNA and HBsAg production, and the 50% inhibitory concentration (IC50) for the reduction of intracellular cccDNA. The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of the compound.

Table 1: In Vitro Anti-HBV Activity of this compound

| Assay Parameter | This compound |

| EC50 (Extracellular HBV DNA) | TBD (nM) |

| EC50 (HBsAg) | TBD (nM) |

| IC50 (Intracellular cccDNA) | TBD (nM) |

| CC50 (Cell Viability) | TBD (µM) |

| Selectivity Index (SI) | TBD |

TBD: To be determined from experimental data.

Signaling Pathways in HBV Infection

HBV infection modulates several host cell signaling pathways to facilitate its replication and persistence. Understanding these pathways is critical for identifying novel therapeutic targets. Key pathways include the JAK/STAT, PI3K/Akt, and MAPK signaling cascades. The HBV X protein (HBx) is known to play a significant role in modulating these pathways.

HBV-modulated host signaling pathways.

Conclusion

The protocols described herein provide a robust framework for the in vitro evaluation of novel anti-HBV compounds. By utilizing susceptible cell lines and quantitative assays for key viral markers, researchers can effectively determine the potency and selectivity of compounds like this compound. This information is essential for the preclinical development of new and effective therapies for chronic hepatitis B.

References

Application Notes and Protocols for the Evaluation of Hbv-IN-43 in HBV-Infected Primary Hepatocytes

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major obstacle to a curative therapy.[2] Primary human hepatocytes (PHHs) are a crucial in vitro model for studying HBV-host interactions and for the preclinical evaluation of novel antiviral compounds.[3] Hbv-IN-43 (also known as compound 5832) is a potent inhibitor of HBV.[4][5] These application notes provide detailed protocols for the evaluation of Hbv-IN-42's antiviral efficacy and cytotoxicity in HBV-infected primary human hepatocytes.

Principle of the Assays

These protocols describe the culture and HBV infection of primary human hepatocytes, followed by treatment with this compound. The antiviral activity is assessed by quantifying the reduction in viral markers, including HBV DNA, cccDNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg). Concurrently, the cytotoxicity of the compound is evaluated to determine its therapeutic index.

Data Presentation

The following tables provide a template for the structured presentation of quantitative data obtained from the described experiments.

Table 1: Antiviral Activity of this compound in HBV-Infected Primary Hepatocytes

| Treatment Group | Concentration (µM) | HBsAg Reduction (%) | HBeAg Reduction (%) | Extracellular HBV DNA Reduction (log10 IU/mL) | Intracellular cccDNA Reduction (copies/cell) |

| Vehicle Control | 0 | 0 | 0 | 0 | 0 |

| This compound | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| Positive Control (e.g., Entecavir) | 1 |

Table 2: Cytotoxicity of this compound in Primary Hepatocytes

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 0 | 100 |

| This compound | 0.1 | |

| 1 | ||

| 10 | ||

| 100 | ||

| Positive Control (e.g., Doxorubicin) | 10 |

Experimental Protocols

Culture and Maintenance of Primary Human Hepatocytes

-

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte thawing medium

-

Hepatocyte plating medium

-

Hepatocyte maintenance medium

-

Collagen-coated cell culture plates (e.g., 24-well or 96-well)

-

-

Protocol:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte thawing medium.

-

Centrifuge at 50 x g for 5 minutes at room temperature.

-

Gently aspirate the supernatant and resuspend the cell pellet in hepatocyte plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Seed the hepatocytes onto collagen-coated plates at an appropriate density.

-

Incubate at 37°C with 5% CO2. After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.

-

Allow cells to acclimate for at least 24 hours before proceeding with HBV infection.

-

HBV Infection of Primary Hepatocytes

-

Materials:

-

HBV inoculum (cell culture-derived or patient-derived)

-

Hepatocyte maintenance medium containing 4% polyethylene glycol (PEG) 8000

-

-

Protocol:

-

Aspirate the maintenance medium from the cultured hepatocytes.

-

Inoculate the cells with HBV at a desired multiplicity of infection (MOI) in hepatocyte maintenance medium containing 4% PEG 8000.

-

Incubate for 16-24 hours at 37°C with 5% CO2.

-

Remove the inoculum and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound virus.

-

Add fresh hepatocyte maintenance medium to each well.

-

Treatment with this compound

-

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Hepatocyte maintenance medium

-

-

Protocol:

-

Prepare serial dilutions of this compound in hepatocyte maintenance medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).

-

At a designated time point post-infection (e.g., 24 hours), aspirate the medium from the infected hepatocytes and add the medium containing the different concentrations of this compound, vehicle control, and positive control.

-

Incubate the plates at 37°C with 5% CO2 for the desired treatment duration (e.g., 3-7 days). The medium should be replaced with fresh medium containing the respective treatments every 2-3 days.

-

Quantification of Viral Markers

-

HBsAg and HBeAg (ELISA):

-

Collect the cell culture supernatants at the end of the treatment period.

-

Quantify the levels of secreted HBsAg and HBeAg using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Extracellular HBV DNA (qPCR):

-

Isolate viral DNA from the collected cell culture supernatants using a viral DNA extraction kit.

-

Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome to determine the number of viral genome equivalents.

-

-

Intracellular cccDNA (qPCR):

-

Lyse the treated cells and isolate total DNA.

-